Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate
Description
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a methyl benzoate backbone substituted with a carbamoylpiperidine-chloropyridazine moiety. The structure comprises a 6-chloropyridazine ring linked via a piperidine spacer to a carbonylamino group, which is attached to the para position of the benzoate ester.
Properties
Molecular Formula |
C18H19ClN4O3 |
|---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 4-[[1-(6-chloropyridazin-3-yl)piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-18(25)12-4-6-14(7-5-12)20-17(24)13-3-2-10-23(11-13)16-9-8-15(19)21-22-16/h4-9,13H,2-3,10-11H2,1H3,(H,20,24) |
InChI Key |
RCVJIGIORBABLE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, where a chloropyridazine derivative reacts with the piperidine intermediate.
Coupling with Benzoate: The final step involves coupling the piperidine-pyridazine intermediate with methyl 4-aminobenzoate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The chloropyridazine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine and pyridazine components.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
Biological Studies: It can be used as a probe to study various biological pathways, especially those involving neurotransmitter receptors.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurological pathways.
Pathways Involved: It could modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound shares structural similarities with pesticidal methyl benzoate derivatives, such as sulfonylurea herbicides and pyrimidinyloxy benzoates. Below is a comparative analysis based on substituents, functional groups, and documented uses:
Key Observations:
Heterocyclic Substituents: The target compound’s 6-chloropyridazine group differs from the triazine (e.g., metsulfuron methyl) or pyrimidine (e.g., pyriminobac-methyl) rings in other herbicides. The piperidine-carboxamide linker is distinct from sulfonylurea or phenoxypropanoate linkages, suggesting divergent pharmacokinetic profiles (e.g., solubility, membrane permeability) .
Functional Group Impact: Sulfonylurea herbicides (e.g., metsulfuron methyl) rely on a sulfonylurea bridge for ALS inhibition, while the target compound’s carboxamide group may target alternative enzymes or receptors . Haloxyfop methyl’s phenoxypropanoate structure is optimized for ACCase inhibition in grasses, contrasting with the target’s aromatic carboxamide design .
Chlorine vs. Fluorine Substituents :
- The 6-chloro substituent in the target compound may enhance electrophilic reactivity compared to trifluoromethyl groups (e.g., haloxyfop methyl), influencing target selectivity or environmental persistence .
Research Findings and Implications
For example:
- Chloropyridazine derivatives are known for insecticidal and fungicidal properties due to their interaction with nicotinic acetylcholine receptors or mitochondrial enzymes .
- Piperidine-carboxamide motifs are prevalent in kinase inhibitors, raising the possibility of dual pesticidal and pharmacological utility .
Further research is needed to validate these hypotheses, particularly crystallographic studies (e.g., using SHELX software for structural refinement ) and enzymatic assays to elucidate mechanistic pathways.
Biological Activity
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)benzoate, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular details:
- Molecular Formula : CHClNO
- Molecular Weight : 374.8 g/mol
- IUPAC Name : this compound
The structure includes a methyl ester group, a benzoate moiety, and a piperidine ring substituted with a chloropyridazine. This combination of functionalities may confer distinct pharmacological properties compared to structurally similar compounds .
Pharmacological Properties
Research into the biological activity of this compound is still emerging, but several potential activities have been noted:
- Antimicrobial Activity : Compounds with similar structures often exhibit antimicrobial properties. The presence of the chloropyridazine moiety may enhance the compound's interaction with bacterial targets.
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound could have cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease pathways, similar to other piperidine derivatives .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its potential therapeutic applications:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular pathways.
- Modulation of Gene Expression : Similar compounds have been shown to affect gene expression related to cell proliferation and apoptosis.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin | CHClN | Lacks benzoate; focuses on piperidine and pyridazine |
| Methyl 6-chloro-3-oxo-pyridazine | CHClNO | Contains oxo group; simpler structure |
| 1-(6-Chloropyridazin-3-yl)piperidin | CHClN | Similar core structure without additional functionalization |
These compounds have been studied for their antimicrobial and anticancer activities, providing a framework for understanding the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
